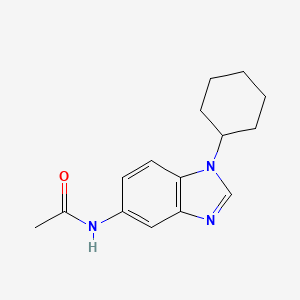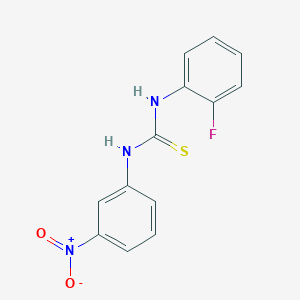![molecular formula C16H22N2O4 B5830894 ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)
ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has shown great potential in various fields of research.
作用機序
The mechanism of action of Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate in lab experiments is its high purity and yield. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate. One area of interest is its potential as an antitumor agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its antimicrobial and antifungal properties. Researchers are exploring the potential of this compound in the development of new antibiotics and antifungal drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate is a promising compound that has shown great potential in various fields of scientific research. Its high purity and yield make it a cost-effective option for researchers, and its potential applications are numerous. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
合成法
The synthesis of Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate involves the reaction between 3-methylphenol and ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of the product is high, and the purity is also good.
科学的研究の応用
Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate has been used in various scientific research applications. It has been studied for its potential as an antitumor agent, as well as its antimicrobial and antifungal properties. It has also been used in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-16(20)18-9-7-17(8-10-18)15(19)12-22-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILXBFTUGYREHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)

![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)
![methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)


![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)


![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)